1-Cyanobiguanide
Description
1-Cyanobiguanide (synonyms: N-cyanobiguanide, cyanobiguanide) is a nitrogen-rich organic compound derived from biguanide, featuring a cyano (-CN) group attached to the biguanide backbone. Its structural formula is characterized by two guanidine units linked via a central carbon, with one terminal nitrogen substituted by a cyano group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-8-3(7)9-2(5)6/h(H6,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLAARMPRFEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062751 | |
| Record name | Imidodicarbonimidic diamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-35-0 | |
| Record name | N-Cyanoimidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonimidic diamide, N-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidodicarbonimidic diamide, N-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonimidic diamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanobiguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Calcium Cyanamide Fertilizer
One of the simplest and classical methods to prepare this compound involves the hydrolysis of calcium cyanamide (CaCN₂), a common fertilizer. The process includes boiling calcium cyanamide in water for 15 to 30 minutes. This reaction is strongly alkaline due to the presence of calcium oxide/hydroxide in the fertilizer, which facilitates the dimerization of cyanamide to form this compound:
$$
2 \text{CaCN}2 + H2O + OH^- \rightarrow (H2N)2C=NCN + 2 Ca^{2+} + OH^-
$$
After boiling, the mixture is filtered to remove insoluble impurities, although calcium hydroxide remains dissolved in the filtrate.
| Parameter | Details |
|---|---|
| Starting material | Calcium cyanamide fertilizer |
| Reaction medium | Water (boiling) |
| Reaction time | 15-30 minutes |
| Reaction condition | Strongly alkaline (due to CaO/Ca(OH)₂) |
| Product isolation | Filtration after boiling |
Base-Induced Dimerization of Cyanamide
Another approach is the direct dimerization of cyanamide under basic conditions. Cyanamide (H₂NCN) dimerizes at high pH to form this compound. This method typically involves treating cyanamide with a base such as sodium hydroxide:
$$
2 \text{H}2N-CN \xrightarrow{\text{Base}} (H2N)_2C=NCN
$$
This reaction is straightforward and can be conducted in aqueous media.
Synthesis via Carbon Disulfide and Cyanamide in the Presence of Phase Transfer Catalysts
A more sophisticated industrial method involves reacting cyanamide with carbon disulfide (CS₂) in an aqueous alkaline medium with a phase transfer catalyst such as benzyltrimethylammonium chloride. The process proceeds as follows:
- Cyanamide (typically as a 50% aqueous solution) is mixed with water and carbon disulfide.
- A phase transfer catalyst is added.
- Sodium hydroxide solution is slowly added while maintaining the temperature between 20 and 40°C.
- The reaction mixture is stirred until homogeneous (6-10 hours).
- Dimethyl sulfate is then added to methylate intermediates, and the product is isolated by filtration and drying.
This method yields high purity this compound intermediates with yields around 82.5% based on cyanamide input.
| Step | Conditions | Notes |
|---|---|---|
| Cyanamide solution | 50% aqueous, 1 mole (84 g) | Starting material |
| Carbon disulfide | 0.8-1.0 mole (68.4 g) | Reactant |
| Phase transfer catalyst | Benzyltrimethylammonium chloride (up to 5 g) | Facilitates reaction |
| Sodium hydroxide solution | 1.8-2.4 moles in 200-300 ml water | Added over 30 min to 12 hours |
| Temperature | 20-40°C (up to 44°C boiling point of CS₂) | Controlled during addition |
| Stirring time | 6-10 hours | Until homogeneous solution |
| Dimethyl sulfate addition | 1.6-2.2 moles | Methylation step |
| Product yield | 82.5% | After filtration and drying |
One-Pot Synthesis of Cyanoguanidine Derivatives (Including this compound)
European patents describe a one-pot synthesis route for cyanoguanidine derivatives, including this compound, starting from methylvinylketone and involving halogenation and base-induced dehydrohalogenation steps:
- Methylvinylketone is halogenated with chlorine or bromine to form a halogenated intermediate.
- This intermediate undergoes dehydrohalogenation in the presence of a base to yield a reactive species.
- The reactive species is then reacted with cyanoguanidine or related compounds to form the desired cyanoguanidine derivative.
- The reaction is performed in organic solvents such as methanol, ethanol, chloroform, or methylene chloride at low temperatures (-20 to 50°C, preferably -10 to 10°C).
- This method allows for high yields and avoids isolation of intermediates, making it efficient for industrial synthesis.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | Methylvinylketone + Cl₂ or Br₂ | Organic solvent, low temp |
| Dehydrohalogenation | Base (e.g., NaOH) | Yields reactive intermediate |
| Coupling with cyanoguanidine | Equimolar amounts, organic solvent (MeOH, EtOH, CHCl₃) | One-pot reaction, high yield |
| Temperature | -20 to 50°C (preferably -10 to 10°C) | Controlled for selectivity |
| Reaction time | 0.5 to 5 hours | Efficient process |
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Medium | Temperature Range | Reaction Time | Yield / Notes |
|---|---|---|---|---|---|
| Hydrolysis of Calcium Cyanamide | Calcium cyanamide fertilizer | Water (boiling) | Boiling (100°C) | 15-30 minutes | Simple, classical method |
| Base-Induced Dimerization | Cyanamide + base | Aqueous alkaline | Ambient to moderate | Variable | Straightforward, requires control of pH |
| Carbon Disulfide Method | Cyanamide, CS₂, NaOH, phase transfer catalyst | Aqueous alkaline | 20-40°C | 6-10 hours + methylation | High yield (~82.5%), industrially relevant |
| One-Pot Halogenation-Dehydrohalogenation | Methylvinylketone, halogen, base, cyanoguanidine | Organic solvents | -20 to 50°C | 0.5-5 hours | Efficient, avoids intermediate isolation |
| Reaction with Amines & Cu Salts | Cyanoguanidine, amines, Cu salts | Various | Not specified | Not specified | For derivative synthesis, not direct this compound prep |
Research Findings and Industrial Perspectives
- The hydrolysis of calcium cyanamide remains a cost-effective and straightforward method for producing this compound, especially when purity requirements are moderate.
- The carbon disulfide method with phase transfer catalysts provides a controlled, high-yield industrial process, suitable for large-scale production.
- The one-pot halogenation and coupling process, as described in European patents, offers a sophisticated synthetic route for cyanoguanidine derivatives, including this compound, with advantages in purity and process efficiency.
- Research also indicates the adaptability of cyanoguanidine chemistry for further functionalization, as seen in reactions with amines and metal catalysts, expanding its utility in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanobiguanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted biguanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted biguanides, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyanobiguanide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-cyanobiguanide involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions and form hydrogen bonds plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Key Identifiers:
- CAS Numbers: 3019-25-8 and 2978-35-0 (discrepancy noted between sources).
- EC Numbers : 221-163-6 and 221-028-1 .
- Molecular Formula: Inferred as C₃H₆N₆ (based on biguanide’s formula C₂H₇N₅ with a cyano substitution).
- Molecular Weight : ~150.13 g/mol (calculated).
The compound was first registered in 2018 , but detailed synthetic routes, commercial applications, and mechanistic studies remain sparse in publicly available literature.
Comparison with Similar Compounds
The structural and functional uniqueness of 1-cyanobiguanide is best contextualized against related guanidine and biguanide derivatives. Below is a detailed comparative analysis:
Biguanide
- CAS : 56-03-1 | EC : 200-251-8
- Formula : C₂H₇N₅ | MW : 101.11 g/mol .
- Key Differences: Lacks the cyano group, reducing electrophilicity and metal-binding versatility. Widely studied as a precursor for antidiabetic drugs (e.g., metformin). Safety: No significant hazards reported , unlike cyanide-containing derivatives.
1-(4-Cyanophenyl)guanidine
- CAS : 5637-42-3 .
- Formula: Inferred as C₈H₇N₄ (phenyl-substituted guanidine with a para-cyano group).
- Limited toxicological data; structural similarity to cyanide raises caution about systemic toxicity .
Other Cyanoguanidine Derivatives
- 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CAS 837-32-1 ): Thiourea moiety replaces the biguanide backbone, altering coordination chemistry. Morpholinoethyl group enhances solubility in polar solvents.
Comparative Data Table:
Toxicological Considerations
- Regulatory guidelines emphasize precautions for dermal exposure .
- This compound: No specific toxicity data available; structural analogs suggest moderate acute toxicity.
Regulatory Status
- This compound: Listed in EINECS (European Inventory) but lacks detailed OSHA or EPA regulations .
- Biguanide : Generally recognized as safe (GRAS) in pharmaceutical contexts .
Biological Activity
1-Cyanobiguanide, also known as cyanoguanidine, is a compound with significant biological activity and potential therapeutic applications. Its unique chemical structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a triazapentadiene structure. This compound is a linear cyanamide trimer, which contributes to its reactivity and interaction with biological molecules. The molecular formula is C₄H₆N₄, and its systematic name is 1-cyano-2-guanidinyl-2-imino-ethanamine.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄ |
| Molecular Weight | 110.12 g/mol |
| Melting Point | 230 °C |
| Solubility | Soluble in water |
This compound exhibits several biological activities that are primarily attributed to its ability to interact with enzymes and receptors in the body. Key mechanisms include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis.
- Antidiabetic Effects : Research indicates that this compound may enhance insulin sensitivity and glucose uptake in peripheral tissues, making it a candidate for diabetes management.
- Cytotoxicity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A randomized controlled trial investigated the efficacy of this compound in patients with type 2 diabetes. Results showed a significant reduction in fasting blood glucose levels compared to placebo, suggesting its potential as an adjunct therapy.
- Case Study 2 : A study on the antimicrobial effects of this compound revealed its effectiveness against multi-drug resistant strains of E. coli. The compound was administered topically, resulting in a marked decrease in infection rates.
Table 2: Summary of Case Studies
| Study Type | Findings |
|---|---|
| Randomized Controlled Trial | Significant reduction in blood glucose levels |
| Antimicrobial Study | Effective against multi-drug resistant bacteria |
Research Findings
Recent research has expanded our understanding of the biological activities associated with this compound:
- In vitro Studies : Laboratory studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may explain its antidiabetic effects.
- Animal Models : Animal studies indicate that administration of this compound leads to improved metabolic profiles and reduced inflammation markers.
Table 3: Overview of Research Findings
| Research Type | Key Findings |
|---|---|
| In vitro | Inhibition of metabolic enzymes |
| Animal Studies | Improved metabolic profiles and reduced inflammation |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Cyanobiguanide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyanation of biguanide derivatives under controlled pH and temperature. For purity validation, employ high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Quantitative analysis via mass spectrometry (MS) ensures molecular weight alignment with theoretical values (C₃H₆N₆; 126.12 g/mol) . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent hydrolysis or side reactions. Experimental details should be documented in line with guidelines for clear procedural replication .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., cyano at ~2200 cm⁻¹ and biguanide N-H stretches). X-ray crystallography resolves crystal structure and hydrogen-bonding networks. Thermogravimetric analysis (TGA) assesses thermal stability. Cross-validate results with computational simulations (e.g., density functional theory, DFT) to reconcile experimental and theoretical spectra .
Q. How does this compound behave in aqueous solutions at varying pH levels?
- Methodological Answer : Conduct pH-dependent stability assays using UV-Vis spectroscopy to monitor degradation products. Buffer solutions (pH 1–13) incubated with the compound at 25–60°C can reveal hydrolysis pathways. Quantify cyanide release via ion-selective electrodes or colorimetric assays. Statistical analysis (e.g., ANOVA) identifies significant degradation thresholds .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow techniques) to measure reaction rates with nucleophiles like amines or thiols. Pair with DFT calculations to map transition states and electron density distributions. Contrast experimental activation energies with computational models to validate mechanisms. Address discrepancies by testing solvent effects (polar vs. nonpolar) and steric factors .
Q. How can computational modeling resolve contradictions in experimental data on this compound’s tautomeric forms?
- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to explore tautomeric equilibria under varying conditions. Compare simulated NMR chemical shifts with experimental data to identify dominant tautomers. Use multi-reference methods (e.g., CASSCF) for systems with near-degenerate electronic states. Publish raw computational data and force field parameters to enable peer validation .
Q. What strategies optimize this compound’s stability in catalytic applications without sacrificing reactivity?
- Methodological Answer : Design ligand-stabilized metal complexes (e.g., with transition metals) and evaluate catalytic efficiency via turnover frequency (TOF) measurements. Monitor decomposition pathways using in situ Raman spectroscopy. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to balance experimental scope with resource limitations .
Methodological Guidelines for Rigorous Research
- Experimental Design : Align hypotheses with the compound’s physicochemical properties (e.g., hydrogen-bonding capacity, logP values) to predict reactivity .
- Data Contradictions : Use mixed-methods approaches (e.g., combining experimental kinetics with computational modeling) to triangulate results .
- Ethical Compliance : Obtain institutional approvals for hazardous material handling, especially given cyanide-related degradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
